molecular formula C2HNS2 B13754783 Aziridinedithione CAS No. 71173-49-4

Aziridinedithione

Cat. No.: B13754783
CAS No.: 71173-49-4
M. Wt: 103.17 g/mol
InChI Key: YDUXGONZUROTRC-UHFFFAOYSA-N
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Description

Aziridinedithione is a heterocyclic organic compound characterized by a three-membered ring containing one nitrogen atom and two sulfur atoms in the thione (C=S) configuration. This structure confers significant ring strain, leading to high reactivity, particularly in nucleophilic and electrophilic reactions. This compound derivatives are of interest in coordination chemistry and catalysis due to their ability to act as ligands for transition metals, forming stable complexes that enhance catalytic activity .

Properties

CAS No.

71173-49-4

Molecular Formula

C2HNS2

Molecular Weight

103.17 g/mol

IUPAC Name

aziridine-2,3-dithione

InChI

InChI=1S/C2HNS2/c4-1-2(5)3-1/h(H,3,4,5)

InChI Key

YDUXGONZUROTRC-UHFFFAOYSA-N

Canonical SMILES

C1(=S)C(=S)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Aziridinedithione can be synthesized through several methods. One common approach involves the reaction of aziridine with carbon disulfide under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the this compound ring. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of catalysts and advanced purification techniques can further enhance the yield and quality of the final product. Industrial production methods are designed to be scalable and cost-effective, ensuring a steady supply of this compound for various applications.

Chemical Reactions Analysis

Types of Reactions: Aziridinedithione undergoes a variety of chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can yield thiols or disulfides, depending on the reducing agent used. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the sulfur atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and disulfides.

    Substitution: Various substituted aziridines.

Scientific Research Applications

Aziridinedithione has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile building block for the synthesis of complex molecules

    Biology: this compound derivatives have shown promise as enzyme inhibitors and probes for studying biological processes. Their ability to interact with biological macromolecules makes them valuable tools in biochemical research.

    Medicine: Some this compound derivatives exhibit antimicrobial and anticancer properties. They are being investigated as potential therapeutic agents for treating infections and cancer.

    Industry: this compound is used in the production of specialty chemicals and polymers. Its reactivity and stability make it suitable for various industrial applications, including coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of aziridinedithione involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules. This covalent modification can alter the function of the target molecules, leading to various biological effects. The specific pathways and targets involved depend on the particular derivative of this compound and its intended application.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

The table below summarizes key structural differences between aziridinedithione and related heterocycles:

Compound Ring Size Heteroatoms Key Features Reactivity Profile
This compound 3-membered N, S (2× thione) High ring strain, planar geometry High electrophilicity, prone to ring-opening
Thiazolidinedione 5-membered N, S, O (2× ketone) Conjugated system, keto-enol tautomerism Moderate reactivity; used in antidiabetic drugs
Thiazolidinone 5-membered N, S (1× ketone) Rigid scaffold, hydrogen-bonding sites Antimicrobial, anti-inflammatory
2-Azetidinone 4-membered N, O (lactam) β-lactam analog; antibiotic activity Susceptible to β-lactamase hydrolysis

Key Observations :

  • This compound’s small ring size and dual thione groups distinguish it from larger, less strained analogs like thiazolidinediones. The presence of two sulfur atoms enhances its electron-deficient character, making it more reactive in coordination chemistry compared to monothione derivatives .
This compound
  • Addition-Elimination Processes : Reacting imines with sulfur-containing electrophiles under high-strain conditions .
  • Transition Metal-Mediated Cyclization : Using phosphine-alkene ligands to stabilize intermediates during ring closure .
Thiazolidinediones
  • Knoevenagel Condensation: Reaction of thiazolidine-2,4-dione with aromatic aldehydes to form substituted derivatives (e.g., antidiabetic drug Rosiglitazone) .
  • Multi-Step Library Synthesis : Demonstrated in a 2022 study, yielding 15 derivatives with >90% purity via sequential alkylation and arylation .
Thiazolidinones
  • Cyclocondensation : Thiosemicarbazides reacted with α-haloketones, followed by oxidation to introduce the ketone group .

Comparison: this compound synthesis is less developed compared to thiazolidinediones and thiazolidinones, which benefit from established protocols for drug discovery .

Physicochemical Properties

Data from experimental studies (where available):

Compound Melting Point (°C) Solubility (Polar Solvents) Spectral Data (IR, NMR)
This compound Not reported Low (inferred from hydrophobicity) IR: ν(C=S) ~1200–1250 cm⁻¹
Thiazolidinedione 180–220 High in DMSO, DMF ¹H-NMR: δ 3.5–4.0 (m, CH₂-S)
Thiazolidinone 160–210 Moderate in ethanol MS: [M+H]⁺ peaks at m/z 200–250

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